molecular formula C16H21NO B12559314 N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide CAS No. 143104-66-9

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide

Cat. No.: B12559314
CAS No.: 143104-66-9
M. Wt: 243.34 g/mol
InChI Key: HAKHDEZTCSYFMM-UHFFFAOYSA-N
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Description

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide is an organic compound with a complex structure that includes benzyl, prop-2-en-1-yl, and hex-3-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide typically involves the reaction of benzylamine with prop-2-en-1-yl bromide under basic conditions to form the intermediate N-benzyl-N-(prop-2-en-1-yl)amine. This intermediate is then reacted with hex-3-enoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-(prop-2-en-1-yl)hex-3-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

143104-66-9

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

N-benzyl-N-prop-2-enylhex-3-enamide

InChI

InChI=1S/C16H21NO/c1-3-5-7-12-16(18)17(13-4-2)14-15-10-8-6-9-11-15/h4-11H,2-3,12-14H2,1H3

InChI Key

HAKHDEZTCSYFMM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(=O)N(CC=C)CC1=CC=CC=C1

Origin of Product

United States

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